9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester

Membrane biophysics Lipid phase separation Fluorescence probe partitioning

9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester (CAS 26474-40-8), widely referred to as cis-parinaric acid methyl ester, is a C18:4 conjugated polyunsaturated fatty acid (PUFA) ester featuring a distinctive (Z,E,E,Z) tetraene chromophore. This conjugated system confers intrinsic fluorescence (λex ~320 nm, λem ~432 nm) without requiring extrinsic fluorophore conjugation, making the compound a valuable molecular probe in membrane biophysics and lipid peroxidation research.

Molecular Formula C19H30O2
Molecular Weight 290.4 g/mol
CAS No. 26474-40-8
Cat. No. B026233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester
CAS26474-40-8
Synonyms9,11,13,15-cis,trans,trans,cis-octadecatetraenoic acid methyl ester
cis-parinaric acid methyl ester
cis-parinaric acid methyl ester, (all-E)-isome
Molecular FormulaC19H30O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCCC=CC=CC=CC=CCCCCCCCC(=O)OC
InChIInChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-11H,3,12-18H2,1-2H3/b5-4+,7-6+,9-8-,11-10-
InChIKeyJOSZZTLGHRSLOI-CXSCBKOLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Profile: 9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic Acid Methyl Ester (CAS 26474-40-8) as a Conjugated Tetraene Fluorescent Probe


9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic acid methyl ester (CAS 26474-40-8), widely referred to as cis-parinaric acid methyl ester, is a C18:4 conjugated polyunsaturated fatty acid (PUFA) ester featuring a distinctive (Z,E,E,Z) tetraene chromophore. This conjugated system confers intrinsic fluorescence (λex ~320 nm, λem ~432 nm) without requiring extrinsic fluorophore conjugation, making the compound a valuable molecular probe in membrane biophysics and lipid peroxidation research [1]. As the methyl ester derivative of the naturally occurring free acid, it offers a neutral, more lipophilic character that facilitates incorporation into hydrophobic environments and organic-solvent-based assay formats, distinguishing it from ionizable free fatty acid probes .

Why Generic Substitution of 9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic Acid Methyl Ester Is Scientifically Invalid


Although several conjugated fatty acid probes share an 18-carbon backbone, variations in double-bond geometry (cis vs. trans), conjugation length (triene vs. tetraene), and head-group chemistry (free acid vs. methyl ester) produce stark differences in phase-partitioning behavior, fluorescence lifetime signatures, peroxidative sensitivity, and subcellular localization that cannot be compensated by post hoc calibration [1]. The cis,trans,trans,cis configuration of this compound yields a lipid-disorder-sensing profile fundamentally distinct from the all-trans isomer, while the methyl ester modification removes the ionizable carboxyl group, altering membrane insertion depth and eliminating pH-dependent partitioning artifacts observed with the free acid [2]. These non-interchangeable physicochemical properties mean that substituting an analog without revalidating the entire experimental system risks rendering membrane-order, lipid-peroxidation, or binding-assay data uninterpretable.

Quantitative Differentiation Evidence: 9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic Acid Methyl Ester vs. Closest Analogs


Solid/Fluid Lipid Phase Partitioning: cis-Parinaric Acid Distributes Equally, trans-Parinaric Acid Preferentially Partitions into Solid Domains

In mixed-phase phospholipid systems, cis-parinaric acid (the free acid parent of the target methyl ester) distributes nearly equally between solid and fluid lipid phases, whereas trans-parinaric acid (the all-trans geometric isomer) partitions 3- to 5-fold more strongly into solid domains. This fundamental difference in phase preference governs probe selection for domain-specific membrane studies [1][2].

Membrane biophysics Lipid phase separation Fluorescence probe partitioning

Phase Transition Temperature Detection: cis-Parinaric Acid Senses Melting ~1°C Lower than trans-Parinaric Acid

In systematic phospholipid phase-transition studies, cis-parinaric acid consistently detects the gel-to-liquid-crystalline melting transition at approximately 1°C lower than trans-parinaric acid across a range of phospholipid compositions. This reproducible offset arises from the cis-isomer's ability to report on slightly more disordered lipid environments, making it a more sensitive early indicator of acyl-chain melting [1].

Lipid phase transition Thermotropic behavior Fluorescence thermometry

Peroxidation Sensitivity: cis-Parinaric Acid Oxidizes Faster than Arachidonoyl and Linoleoyl Lipids, Enhancing Detection Sensitivity

In a validated model system using cultured cardiac myocytes, the peroxidation rate of cis-parinaric acid was demonstrated to be significantly higher than that of parinaroyl-phospholipid, arachidonoyl-phospholipid, and linoleoyl-phospholipid substrates. The latter three lipid species displayed comparable peroxidation rates, establishing that the conjugated tetraene structure of cis-parinaric acid intrinsically amplifies its susceptibility to free-radical attack and thus provides superior signal-to-noise for early-stage peroxidation detection [1].

Lipid peroxidation assay Oxidative stress marker Antioxidant screening

LDL Compartment-Specific Oxidation Reporting: Methyl Ester Partitions to Surface Monolayer, Free Acid Partitions to Core

In human low-density lipoprotein (LDL) oxidation studies, the methyl ester derivative (PnME) preferentially partitions into the surface phospholipid monolayer, whereas the free acid form (PnA) distributes into the lipoprotein core. This differential localization enables compartment-specific monitoring of oxidative stress within LDL subfractions, a capability not achievable with a single probe form alone [1].

Lipoprotein oxidation Atherosclerosis research Compartment-specific probes

Fluorescence Lifetime Phase Discrimination: cis-Parinaric Acid Exhibits 50 ns (Solid) vs. 5 ns (Fluid) Dual Lifetime Components

Cis-parinaric acid displays a long fluorescence lifetime component of up to ~50 ns when embedded in solid (gel) phase DPPC bilayers and a short component of ~5 ns in the fluid (liquid-crystalline) phase, with both components simultaneously observable in the phase-transition region. This 10-fold lifetime contrast between ordered and disordered lipid environments provides a quantitative, calibration-free readout of local membrane order that does not depend on probe concentration [1].

Fluorescence lifetime imaging Membrane order Time-resolved spectroscopy

Lipophilicity Advantage of the Methyl Ester: XlogP = 6.30 vs. Free Acid (~5.8), Enabling Solvent-Based Assay Formats

The methyl ester derivative (CAS 26474-40-8) has a computed partition coefficient (XlogP) of 6.30, approximately 0.5 log units higher than the free acid form, reflecting the neutralization of the carboxylic acid moiety. The ester is soluble at 10 mg/mL in hexane and in chloroform/methanol mixtures, whereas the free acid requires aqueous buffer systems or carrier proteins for dissolution, limiting its utility in organic-solvent-based lipid monolayer or bulk oil oxidation studies [1].

Compound formulation Organic-solvent compatibility Lipophilicity-driven partitioning

High-Value Application Scenarios for 9,11,13,15-cis,trans,trans,cis-Octadecatetraenoic Acid Methyl Ester Based on Verified Differentiation Evidence


Fluid-Domain-Specific Membrane Biophysics: Probing Liquid-Disordered Regions in Phase-Separated Lipid Bilayers

For research groups employing model membrane systems (GUVs, SLBs) to study lipid rafts and domain organization, cis-parinaric acid methyl ester is the probe of choice when unbiased reporting on fluid/liquid-disordered domains is required. The near-equal solid/fluid partition coefficient (Kp_s/f ≈ 0.6–1.0) [1] ensures that fluorescence signal originates proportionally from both phases, unlike the trans isomer which concentrates in solid domains (Kp_s/f ≈ 3) [2]. Combined with the 10-fold fluorescence lifetime contrast between ordered and disordered environments [1], this enables FLIM-based mapping of membrane heterogeneity with a single probe.

High-Sensitivity Lipid Peroxidation Screening for Antioxidant Discovery

Pharmaceutical and nutraceutical laboratories screening natural-product libraries for antioxidant activity benefit from the intrinsically higher peroxidation rate of cis-parinaric acid relative to arachidonoyl and linoleoyl lipid substrates [3]. The conjugated tetraene fluorescence is quenched upon reaction with peroxyl radicals, providing a real-time kinetic readout of oxidative damage. The methyl ester form extends this assay capability to organic-solvent-based and bulk-oil test systems where the free acid is insoluble , enabling direct evaluation of lipophilic antioxidant candidates in formulation-relevant matrices.

Lipoprotein Surface Monolayer Oxidative Stress Monitoring in Atherosclerosis Models

Cardiovascular research teams investigating the oxidative hypothesis of atherosclerosis require compartment-specific probes to dissect surface vs. core oxidative events in LDL particles. The methyl ester form (PnME) partitions preferentially into the LDL surface phospholipid monolayer, enabling selective monitoring of Cu²⁺-mediated surface oxidation that initiates atherogenic modification [4]. This spatial specificity is inaccessible with the free acid form, which reports predominantly on core lipid oxidation, making the methyl ester essential for studies focused on the initiating events of foam-cell formation.

Lipase and Phospholipase Activity Assays Using Naturally Fluorescent Substrate Analogs

Enzymology laboratories characterizing novel lipases or phospholipases leverage cis-parinaric acid methyl ester as a naturally fluorescent substrate analog. Its incorporation into synthetic triacylglycerols or phospholipids eliminates the need for extrinsic fluorophore labeling that can sterically hinder enzyme access [5]. The methyl ester's enhanced organic-solvent solubility facilitates substrate preparation and purification, while its structural similarity to native fatty acid substrates ensures physiological relevance in kinetic measurements.

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